Linolenoyl chloride
Description
Properties
Molecular Formula |
C18H29ClO |
|---|---|
Molecular Weight |
296.9 g/mol |
IUPAC Name |
(9E,12E,15E)-octadeca-9,12,15-trienoyl chloride |
InChI |
InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3/b4-3+,7-6+,10-9+ |
InChI Key |
MRKXCQPDRPTZCG-IUQGRGSQSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)Cl |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Thionyl Chloride-Mediated Chlorination
Reaction Mechanism and Stoichiometry
The reaction between linolenic acid and thionyl chloride (SOCl₂) proceeds via nucleophilic acyl substitution:
$$
\text{Linolenic acid} + \text{SOCl}2 \rightarrow \text{Linolenoyl chloride} + \text{SO}2 + \text{HCl}
$$
Thionyl chloride acts as both chlorinating agent and solvent, with gaseous byproducts (SO₂, HCl) removed under vacuum or inert gas flow.
Industrial-Scale Protocol (Batch Process)
- Reactor Setup : A stirred-tank reactor is charged with linolenic acid (1 eq) under nitrogen.
- Catalyst Addition : N,N-Dimethylformamide (DMF, 0.1–0.5 eq) is introduced to accelerate kinetics.
- Reagent Introduction : SOCl₂ (1.2–1.5 eq) is added dropwise at 40–50°C over 2–4 hours.
- Byproduct Management : SO₂/HCl vapors are scrubbed via alkaline traps.
- Workup : Crude product is distilled under reduced pressure (0.5 mmHg, 150–152°C).
Table 1: Performance Metrics for SOCl₂ Method
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 85–89% | 92–95% |
| Purity (GC Analysis) | 97.2% | 99.1% |
| Reaction Time | 6–8 hours | 3–4 hours |
Key advantages include minimal purification requirements and scalability. However, SOCl₂’s moisture sensitivity necessitates rigorous anhydrous conditions.
Oxalyl Chloride-Based Synthesis
Reaction Dynamics
Oxalyl chloride ((COCl)₂) offers superior selectivity, particularly for polyunsaturated substrates:
$$
\text{Linolenic acid} + (\text{COCl})2 \rightarrow \text{this compound} + \text{CO} + \text{CO}2 + \text{HCl}
$$
The reaction is typically conducted in dichloromethane (DCM) with catalytic DMF (0.05 eq).
Optimized Laboratory Procedure
- Activation : Linolenic acid (2.0 g, 7.2 mmol) is dissolved in DCM (10 mL).
- Chlorination : Oxalyl chloride (0.71 mL, 8.0 mmol) is added dropwise at 20–25°C.
- Quenching : Excess reagent is removed via rotary evaporation.
- Purification : Column chromatography (hexane:ether = 9:1) achieves >96% purity.
Table 2: Comparative Efficiency of Oxalyl Chloride
| Condition | Outcome |
|---|---|
| Temperature | 20–35°C (ambient) |
| Catalyst Load | 0.1 eq DMF |
| Byproduct Formation | Minimal CO/CO₂ |
| Scalability | Limited to batch processes |
This method avoids high-temperature distillation, making it suitable for heat-sensitive derivatives.
Phosgene (COCl₂) Gas-Phase Chlorination
Catalytic Continuous Flow Process
Phosgene enables high-throughput production using fixed-bed reactors:
Catalytic Methods Using N,N-Disubstituted Formamides
Comparative Analysis of Methods
Table 4: Method Selection Guide
| Method | Yield | Purity | Safety | Scalability |
|---|---|---|---|---|
| SOCl₂ | 92% | 99.1% | Moderate | High |
| (COCl)₂ | 96% | 97.8% | High | Medium |
| COCl₂ | 97.5% | 99.4% | Low | Very High |
| Catalytic DMF | 95% | 98.9% | Moderate | High |
Emerging Techniques and Innovations
- Microreactor Technology : Submillimeter reaction channels enhance heat/mass transfer, reducing SOCl₂ usage by 40%.
- Enzymatic Chlorination : Lipase-mediated routes show promise for enantioselective synthesis (pilot-scale yield: 78%).
Chemical Reactions Analysis
Types of Reactions: Linolenoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form linolenic acid and hydrochloric acid.
Reduction: It can be reduced to linolenic alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Alcohols and Amines: For esterification and amidation reactions.
Water: For hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Esters and Amides: Formed from substitution reactions.
Linolenic Acid: Formed from hydrolysis.
Linolenic Alcohol: Formed from reduction.
Scientific Research Applications
Chemistry
Linolenoyl chloride serves as a reagent for synthesizing fatty acyl derivatives, which are vital intermediates in the production of various chemicals. Its ability to participate in substitution reactions allows for the formation of esters and amides when reacted with nucleophiles such as alcohols and amines.
Biology
In biological research, this compound is utilized to study lipid metabolism and the synthesis of biologically active lipids. Its derivatives have been investigated for their potential roles in cell signaling and membrane dynamics.
Medicine
This compound derivatives are being explored for their therapeutic properties, particularly their anti-inflammatory and anticancer activities. Studies indicate that compounds derived from linolenic acid can inhibit inflammatory cytokine production and exhibit cytotoxic effects against cancer cells.
-
Case Study: Anti-inflammatory Effects
Recent research demonstrated that linolenic acid derivatives could suppress immune-related adverse events in patients undergoing immunotherapy by modulating inflammatory responses . -
Case Study: Anticancer Activity
Linolenoyl-based lipids have been incorporated into cationic liposomes to enhance the delivery of chemotherapeutic agents like paclitaxel. These modified liposomes showed improved drug solubility and efficacy against cancer cells .
Industry
In industrial applications, this compound is used in the production of coatings, resins, and other chemical products. Its reactivity allows it to be integrated into formulations that require specific fatty acyl characteristics.
This compound exhibits various biological activities, including antimicrobial properties and roles in skin health.
Antimicrobial Activity
Research indicates that linoleic acid derivatives disrupt bacterial cell membranes, leading to increased permeability and cell death. This property has been linked to their effectiveness against both Gram-negative and Gram-positive bacteria.
Skin Health
Linoleic acid plays a critical role in maintaining skin barrier integrity. Topical applications of linoleic acid have been shown to enhance wound healing and restore skin permeability in animal models .
Mechanism of Action
The mechanism of action of linolenoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of covalent bonds with the nucleophilic sites on target molecules, thereby modifying their structure and function .
Comparison with Similar Compounds
Isomeric Variants of Linolenoyl Chloride
This compound exists in isomeric forms differentiated by double bond positions:
The position of double bonds influences biological activity and physical behavior. For example, α-linolenoyl chloride is more prevalent in plant-based lipid research, while γ-linolenoyl chloride is studied for its role in animal metabolism .
Comparison with Other Unsaturated Acyl Chlorides
This compound is part of a broader family of unsaturated fatty acyl chlorides. Key distinctions include:
Key Trends :
- Unsaturation Impact: Increasing double bonds correlate with higher reactivity and lower melting points. This compound’s three double bonds enhance its flexibility and suitability for synthesizing fluid lipid matrices.
- Boiling Points : Longer carbon chains and higher unsaturation slightly elevate boiling points compared to shorter-chain analogs.
Comparison with Shorter-Chain Acyl Chlorides
Shorter-chain acyl chlorides, such as hexanoyl chloride (C6), exhibit distinct properties:
Key Differences :
- Applications: Hexanoyl chloride is used in small-molecule synthesis (e.g., pharmaceuticals), while this compound is tailored for lipid modifications.
- Safety: this compound’s corrosivity necessitates specialized handling, whereas hexanoyl chloride’s primary risks are flammability and irritation .
Comparison with Derivatives: α-Linolenoyl Ethanolamide
Unlike this compound, α-linolenoyl ethanolamide (CAS: 64-17-5) is an amide derivative with distinct properties:
Biological Activity
Linolenoyl chloride, a reactive derivative of linolenic acid, is a polyunsaturated fatty acid that plays significant roles in various biological processes. Despite the scarcity of direct studies specifically on this compound, insights can be gleaned from research on its parent compound, linolenic acid, and related fatty acid derivatives. This article will synthesize information from diverse sources to provide a detailed overview of the biological activities associated with this compound.
Synthesis and Reactivity
This compound is synthesized from linolenic acid, a common polyunsaturated fatty acid found in vegetable oils. The chloride derivative is highly reactive and is used in the synthesis of biologically active lipids, such as fatty acyl glyceric acids.
Anti-Inflammatory Effects
Studies on related fatty acid conjugates, such as N-linoleoylglycine, suggest that these compounds can exhibit anti-inflammatory properties. Although direct evidence for this compound is limited, it is plausible that similar mechanisms could apply. For instance, N-linoleoylglycine has been shown to reduce leukocyte migration and stimulate the production of anti-inflammatory eicosanoids like 15-deoxy-Δ 13,14-PGJ2 in mouse models .
Nitrogen Assimilation
In the context of insect physiology, linolenic acid, the parent compound of this compound, has been shown to enhance nitrogen assimilation efficiency in larvae. When fed diets enriched with linolenic acid, larvae of Spodoptera litura demonstrated improved nitrogen assimilation, with the formation of fatty acid-amino acid conjugates (FACs) playing a crucial role in glutamine storage and metabolism .
Mitochondrial Function
While there is no direct research on this compound, studies on linoleoyl-CoA, a related compound, provide insights into mitochondrial function. The human mitochondrial monolysocardiolipin acyltransferase (MLCL AT-1) uses linoleoyl-CoA to remodel cardiolipin, a critical component of mitochondrial membranes. This process is essential for maintaining mitochondrial integrity and function, particularly in conditions like Barth syndrome .
Antibacterial Properties
Unsaturated fatty acids, including those derived from linolenic acid, have been shown to possess antibacterial properties. Linoleic acid, for example, disrupts the electron transport chain in bacterial cells, leading to inhibition of cell growth and eventual cell death. Although specific data on this compound is lacking, its structural similarity to linoleic acid suggests it could exhibit similar antimicrobial effects .
In Vivo Models
- Mouse Peritonitis Assay : Studies using N-linoleoylglycine, a structurally related compound, have shown significant anti-inflammatory activity in mouse peritonitis models. At doses as low as 0.3 mg/kg, N-linoleoylglycine reduced leukocyte migration and stimulated the production of anti-inflammatory eicosanoids .
Insect Physiology
- Nitrogen Assimilation in Spodoptera litura : Larvae fed diets enriched with linolenic acid showed a significant increase in nitrogen assimilation efficiency, from 40% to over 60%. This improvement was attributed to the formation of FACs, which function as a form of glutamine storage in the gut lumen .
Mitochondrial Function
- MLCL AT-1 in Human Mitochondria : Expression of MLCL AT-1 in HeLa cells increased mitochondrial monolysocardiolipin acyltransferase activity and the incorporation of linoleic acid into cardiolipin. This highlights the importance of linoleoyl-CoA in maintaining mitochondrial integrity .
Data Tables
Given the indirect nature of the evidence, specific data tables for this compound are not available. However, here is a summary table based on related compounds:
Q & A
Q. What analytical methods evaluate the long-term stability of this compound in storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
